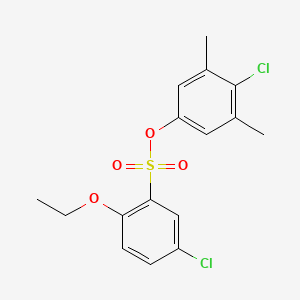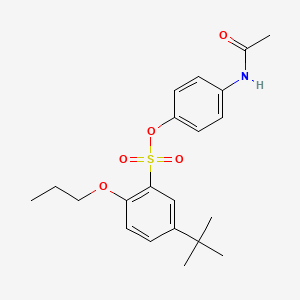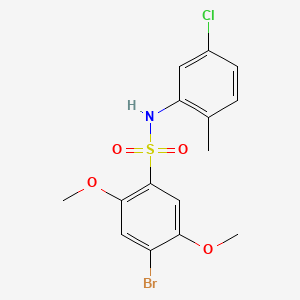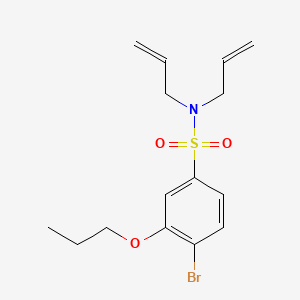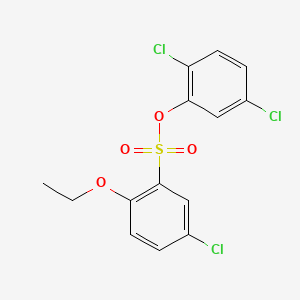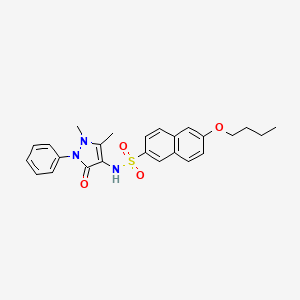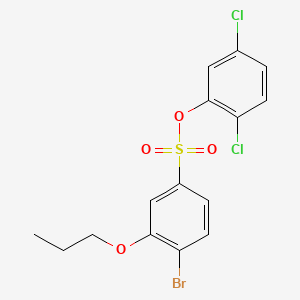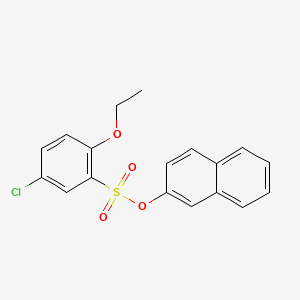
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide, also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BRP belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various cellular processes. 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to induce apoptosis and inhibit cell proliferation. Inflammation is a complex process involving various cells and molecules, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to protect neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, one limitation of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide. One area of interest is the development of derivatives of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide in more detail, which could lead to the identification of new therapeutic targets. Additionally, the potential of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide as a therapeutic agent in other fields of research, such as infectious diseases and metabolic disorders, could be explored.
Synthesemethoden
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide can be synthesized by the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with diisopropylamine in anhydrous toluene. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. Inflammation is a key factor in many diseases, and 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide has been studied for its potential to protect neurons from oxidative stress and apoptosis.
Eigenschaften
IUPAC Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3S/c1-6-9-22-17-10-15(7-8-16(17)18)23(20,21)19(11-13(2)3)12-14(4)5/h7-8,10,13-14H,6,9,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBYWWYOZYYQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-bis(2-methylpropyl)-3-propoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

